17-Epimethyltestosterone

Description

Systematic Nomenclature and Isomeric Forms

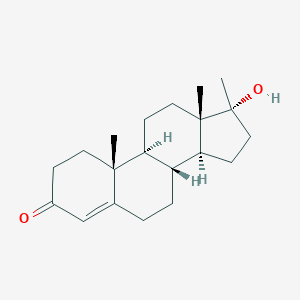

17-Epimethyltestosterone is a stereoisomer of methyltestosterone (B1676486). nih.govnih.gov Both compounds share the same molecular formula, C20H30O2, and the same basic carbon skeleton of an androstane derivative. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for methyltestosterone is (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. The key distinction lies in the spatial arrangement of the methyl and hydroxyl groups at the C17 position.

In methyltestosterone, the methyl group is in the alpha (α) position, and the hydroxyl group is in the beta (β) position, conventionally designated as 17α-methyl-17β-hydroxy. Conversely, this compound, also known as 17α-hydroxy-17β-methylandrost-4-en-3-one, has the opposite configuration at the C17 chiral center. nih.gov This inversion of stereochemistry at a single chiral center makes them epimers.

The isomeric relationship between these two compounds is a critical aspect of their identity. They are not different compounds in terms of atomic connectivity but are distinct in their three-dimensional structure. This difference is crucial as it dictates their interaction with other chiral molecules, such as biological receptors.

| Compound | Systematic Name | Common Synonyms | Molecular Formula | Molar Mass |

|---|---|---|---|---|

| Methyltestosterone | (17β)-17-Hydroxy-17-methylandrost-4-en-3-one | 17α-Methyltestosterone, Metandren, Testred | C20H30O2 | 302.45 g/mol |

| This compound | (17α)-17-Hydroxy-17-methylandrost-4-en-3-one | 17β-Methyltestosterone, epi-methyltestosterone | C20H30O2 | 302.45 g/mol |

Stereochemical Differences and their Academic Significance

The academic significance of the stereochemical difference between this compound and methyltestosterone is multifaceted, with implications in metabolism, analytical chemistry, and biological activity.

Metabolism and Epimerization: Research has shown that 17-epimerization is a metabolic fate for 17α-methyl anabolic steroids in humans. nih.gov This means that after administration, a portion of methyltestosterone can be converted into its epimer, this compound. The extent of this epimerization can vary depending on the specific steroid. nih.gov The study of this metabolic pathway is of significant academic interest as it sheds light on the enzymatic processes within the human body that can alter the stereochemistry of exogenous compounds.

Analytical Distinction: The distinct three-dimensional structures of these epimers lead to different physical and chemical properties, which are exploited for their analytical separation and identification. For instance, in gas chromatography, the trimethylsilyl (B98337) derivatives of the 17β-methyl epimers are eluted before the corresponding 17α-methyl epimers. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate between the two, with the 17β-methyl epimer showing a chemical shift for the C-18 protons to a lower field compared to the 17α-methyl epimer. nih.gov These analytical differences are crucial for researchers and in fields such as anti-doping control, where the precise identification of specific isomers is necessary.

Biological Activity and Receptor Binding: The stereochemistry of a steroid molecule is a critical determinant of its biological activity, as it governs the molecule's ability to bind to specific receptors. The androgen receptor (AR) is a protein with a highly specific three-dimensional binding pocket. The affinity of a steroid for the AR is directly related to how well its shape complements the receptor's binding site.

| Feature | Methyltestosterone (17α-methyl) | This compound (17β-methyl) | Academic Significance |

|---|---|---|---|

| C17 Configuration | Methyl group is α, Hydroxyl group is β | Methyl group is β, Hydroxyl group is α | Defines the epimeric relationship and influences biological activity. |

| Metabolism | Can undergo 17-epimerization to form this compound. nih.gov | Is a known metabolite of methyltestosterone. nih.gov | Understanding metabolic pathways of synthetic steroids. |

| Gas Chromatography | Later elution time for its trimethylsilyl derivative. nih.gov | Earlier elution time for its trimethylsilyl derivative. nih.gov | Crucial for analytical separation and detection. |

| NMR Spectroscopy | Distinct chemical shift for C-18 protons. nih.gov | Chemical shift for C-18 protons is at a lower field. nih.gov | Provides structural confirmation and differentiation. |

| Biological Activity | Potent androgen with significant AR binding affinity and aromatase inhibition. nih.govcaldic.com | Biological activity is expected to differ due to stereochemistry. | Investigating structure-activity relationships for drug design. |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKMFJBGXUYNAG-MPRNQXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427652 | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-14-9 | |

| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Epimethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPIMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of 17 Epimethyltestosterone

Androgen Receptor Binding and Activation Studies

17-Epimethyltestosterone, a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily through interaction with the androgen receptor (AR), a ligand-responsive transcription factor. mdpi.com Like other AAS, it is an agonist of the AR, initiating a cascade of molecular events that modulate gene expression in target tissues. kjsm.orgwikipedia.org The binding of an androgen to the AR induces conformational changes, leading to the receptor's dissociation from heat-shock proteins, dimerization, and translocation into the nucleus where it binds to androgen response elements (HREs) on DNA to regulate gene transcription. nih.govnih.gov

The interaction between this compound and the androgen receptor is mediated by the receptor's ligand-binding domain (LBD). High-affinity binding of androgens to the LBD triggers a critical N-terminal and C-terminal (N/C) interaction. nih.govepa.gov This interaction occurs between the FXXLF motif in the AR's N-terminal domain and a hydrophobic binding surface in the LBD known as activation function 2 (AF2). nih.govepa.gov The AF2 region, formed by residues in helices 3, 4, and 12 of the LBD, is a crucial site for the binding of coactivator proteins. nih.govmdpi.com The agonist-induced N/C interaction stabilizes the AR, slows the dissociation rate of the bound ligand, and is essential for robust transcriptional activity. nih.gov While specific structural studies detailing the precise contacts between this compound and the AR LBD are not extensively documented in the provided results, its action is understood to follow this established mechanism for synthetic anabolic steroids. nih.gov

The biological potency of this compound is related to its binding affinity for the androgen receptor. In vitro studies measuring the relative binding affinity (RBA) of its stereoisomer, 17α-methyltestosterone, to the rat prostate androgen receptor found it to be 44% of that of dihydrotestosterone (B1667394) (DHT), the primary reference compound. nih.gov This indicates a significant, albeit lower, affinity compared to the body's most potent natural androgen. In broader profiling against other receptors, methyltestosterone (B1676486) demonstrates a clear preference for the androgen receptor. wikipedia.org

Table 1: Relative Binding Affinity (RBA) of Methyltestosterone to Steroid Receptors Data presented as a percentage (%) of the RBA of the primary reference ligand for each receptor.

| Receptor | Relative Binding Affinity (%) |

| Androgen Receptor (AR) | 45–125 |

| Progesterone (B1679170) Receptor (PR) | 3 |

| Estrogen Receptor (ER) | <0.1 |

| Glucocorticoid Receptor (GR) | 1–5 |

Source: Adapted from Wikipedia's compilation of steroid affinity data. wikipedia.org

Interactions with Other Steroid Receptors

While this compound's primary target is the androgen receptor, its interactions with other members of the steroid receptor superfamily are critical for understanding its complete pharmacological profile.

Direct binding affinity of methyltestosterone for the estrogen receptor (ER) is exceptionally low, measured at less than 0.1% of the reference compound. wikipedia.org However, research reveals an indirect mechanism of estrogenic modulation. Studies have shown that 17α-methyltestosterone is a competitive inhibitor of aromatase, the enzyme responsible for converting androgens into estrogens. caldic.comresearchgate.net In studies using Jar choriocarcinoma cells and macrophage-like THP-1 cells, 17α-methyltestosterone inhibited aromatase activity in a dose-dependent manner without affecting aromatase RNA or protein expression, indicating a direct enzymatic inhibition. caldic.comresearchgate.net This action suggests that, in addition to its androgenic activity, the compound can reduce the local synthesis of endogenous estrogens, thereby modulating the activity of estrogen receptors by limiting their natural ligands. caldic.com

Cross-reactivity with other steroid receptors is a known characteristic of some AAS. For methyltestosterone, the binding affinity for both the glucocorticoid receptor (GR) and the progesterone receptor (PR) is significantly lower than for the androgen receptor. wikipedia.org Its relative binding affinity for the GR is reported to be in the range of 1-5%, while its affinity for the PR is approximately 3%. wikipedia.org These low affinities suggest that at physiological concentrations relevant to AR activation, direct effects mediated through the glucocorticoid and progesterone receptors are likely to be minimal.

Downstream Molecular Signaling Pathways

Upon binding and activation of the androgen receptor, this compound initiates the regulation of downstream signaling pathways that control cellular processes. The activated AR/ligand complex modulates the transcription of target genes, leading to the anabolic effects associated with the compound. kjsm.org General androgen/AR signaling enhances muscle growth by upregulating growth factors like IGF-1 and activating pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR cascade. kjsm.org

Studies investigating the effects of 17α-methyltestosterone have identified modulation of specific signaling pathways. In fish models, it has been shown to influence the TGF-β signaling pathway by up-regulating male-related genes like amh (Anti-Müllerian hormone) and down-regulating ovarian-related genes such as cyp19a1a and foxl2. mdpi.com Furthermore, exposure to the compound can affect the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. mdpi.com Research has indicated that methyltestosterone can lead to decreased expression of components within this pathway and significant elevation of downstream transcription factors like foxo3, suggesting a regulatory role in processes controlled by PI3K/Akt/FoxO signaling. mdpi.com

Genomic and Non-Genomic Mechanisms

The cellular actions of androgens like this compound are primarily mediated through two distinct pathways: genomic and non-genomic mechanisms. nih.govresearchgate.netnih.gov

Genomic Mechanism: The classical, or genomic, pathway involves the binding of the steroid hormone to an intracellular androgen receptor (AR). researchgate.net Steroid hormones, being lipophilic, can cross the cell membrane to interact with these receptors in the cytoplasm. nih.gov This binding event typically induces a conformational change in the receptor, leading to the formation of a hormone-receptor complex. This complex then translocates to the cell nucleus, where it functions as a transcription factor. researchgate.net It binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription and subsequent protein synthesis. nih.govresearchgate.net This process generally occurs over hours to days and is responsible for the long-term physiological effects of androgens. juniperpublishers.com

Non-Genomic Mechanism: In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic signaling. nih.govresearchgate.net These effects are too quick to be explained by gene transcription and protein synthesis, often occurring within seconds to minutes. juniperpublishers.comresearchgate.net Non-genomic actions are typically initiated at the cell surface. researchgate.net This can involve membrane-associated androgen receptors or interactions with G-protein coupled receptors. researchgate.net Activation of these pathways leads to the rapid activation of intracellular signaling cascades, such as kinase pathways and changes in intracellular calcium levels, influencing cellular function independent of gene transcription. nih.govresearchgate.netresearchgate.net

While these mechanisms are well-established for testosterone (B1683101) and other androgens, specific research delineating the precise genomic and non-genomic signaling pathways of this compound is limited. However, as a stereoisomer of methyltestosterone, it is presumed to interact with the androgen receptor and potentially initiate both genomic and non-genomic signaling cascades.

Gene Expression Modulation Research

Research into the specific gene expression changes induced by this compound is not extensively detailed in available literature. However, studies on its stereoisomer, 17α-methyltestosterone (MT), provide significant insights into how this class of compounds can modulate gene expression, particularly within the endocrine and reproductive systems.

In studies using the rare minnow (Gobiocypris rarus), exposure to 17α-methyltestosterone was found to significantly alter the expression of genes crucial for reproduction. mdpi.com For instance, researchers observed significant reductions in the expression of gonadotropin-releasing hormone 3 (gnrh3), gonadotropin-releasing hormone receptor 1 (gnrhr1), follicle-stimulating hormone beta subunit (fshβ), and cytochrome P450 family 19 subfamily A member 1b (cyp19a1b), which is the gene for brain aromatase. mdpi.com These changes in gene expression directly impact the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function. mdpi.com

Transcriptome analysis in fish has further revealed that MT exposure can affect thousands of differentially expressed genes (DEGs). mdpi.com In Gobiocypris rarus, pathways related to nicotinate (B505614) and nicotinamide (B372718) metabolism, focal adhesion, and cell adhesion molecules were affected in both sexes. mdpi.com Furthermore, MT was found to influence the PI3K/Akt/FoxO3a signaling pathway. mdpi.com In another study on black rockfish (Sebastes schlegelii), MT treatment led to the downregulation of ovarian-related genes like cyp19a1a and forkhead box L2 (foxl2), while up-regulating the male-related anti-Müllerian hormone (amh) gene in pseudomales. nih.gov

These studies collectively suggest that this compound likely modulates a wide array of genes, with a pronounced impact on those regulating steroid hormone biosynthesis and reproductive processes.

Table 1: Summary of Gene Expression Modulation by 17α-Methyltestosterone in Fish Models

| Gene | Organism | Observed Effect | Associated Pathway/Function |

|---|---|---|---|

| cyp19a1b (Brain Aromatase) | Gobiocypris rarus | Significantly reduced expression. mdpi.com | Reproduction, HPG Axis |

| gnrh3, gnrhr1 | Gobiocypris rarus | Significantly reduced expression. mdpi.com | Reproduction, HPG Axis |

| fshβ | Gobiocypris rarus | Significantly reduced expression. mdpi.com | Reproduction, HPG Axis |

| cyp19a1a (Ovarian Aromatase) | Sebastes schlegelii | Downregulated in pseudomales. nih.gov | Female Sex Differentiation |

| foxl2 | Sebastes schlegelii | Downregulated in pseudomales. nih.gov | Female Sex Differentiation |

| amh | Sebastes schlegelii | Up-regulated in pseudomales. nih.gov | Male Sex Differentiation |

Cellular Responses and Physiological Adaptations

Protein Synthesis Regulation Studies

The anabolic effects of androgens are fundamentally linked to their ability to stimulate protein synthesis. While specific studies focusing on this compound are scarce, research on testosterone provides a foundational model for understanding this process. Androgens regulate the synthesis of specific proteins, particularly in androgen-sensitive tissues like the prostate gland and skeletal muscle.

Classic studies in rat ventral prostate demonstrated that androgens regulate the synthesis of three major proteins. nih.gov Following castration, the rates of synthesis for these proteins dramatically decrease, and this effect is reversed by the administration of testosterone. nih.gov This regulation is specific to androgens, as anti-androgens inhibit the process while estrogens and corticosteroids have no effect. nih.gov This highlights the androgen receptor-mediated nature of protein synthesis regulation in these tissues. The anabolic action in muscle tissue, which is of interest in athletic contexts, is also believed to follow a similar mechanism of increased protein synthesis.

Bone Metabolism Research Paradigms

Sex steroids, including androgens and estrogens, are critical regulators of bone metabolism throughout life. nih.gov Androgens like testosterone play a direct role in promoting bone formation and are essential for achieving and maintaining peak bone mass. mdpi.com The current understanding is that testosterone can act on bone through multiple pathways.

Direct Androgen Receptor (AR) Action: Testosterone directly stimulates osteoblasts, the cells responsible for bone formation, via the androgen receptor. mdpi.com The AR is present in osteoblasts and chondrocytes, and its activation can promote their differentiation and proliferation. mdpi.com

Aromatization to Estrogen: A significant portion of testosterone's effect on bone, particularly in inhibiting bone resorption (breakdown), is mediated by its conversion to 17β-estradiol by the enzyme aromatase. nih.gov Estradiol is a potent inhibitor of bone resorption. nih.gov

Reproductive System Research

The effects of exogenous androgens on the reproductive system are profound. Research using 17α-methyltestosterone (MT) has provided significant insights into these effects. Administration of MT has been shown to disrupt the endocrine system and interfere with reproductive function in various species. nih.govresearchgate.net

In female mice, chronic administration of 17α-MT resulted in significant alterations to the histoarchitecture of the uterus, suggesting a disruption of the hypothalamic-pituitary-ovary-uterine axis. researchgate.net In fish, MT exposure can interfere with gonadal development, inhibit germ cell maturation, and alter the levels of key reproductive hormones such as Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). mdpi.com It can also induce sex reversal in some fish species, downregulating female-specific genes and upregulating male-specific ones. nih.gov Studies have also noted that MT exposure can lead to a decreased number of vitellogenic oocytes in the ovary and spermatozoa in the testis in the rare minnow. nih.gov

Table 2: Summary of Reproductive System Effects of 17α-Methyltestosterone

| Species | Observed Effect | Reference |

|---|---|---|

| Mouse (Mus musculus) | Alterations in uterine histoarchitecture. researchgate.net | researchgate.net |

| Rare Minnow (Gobiocypris rarus) | Disrupted levels of GnRH, FSH, LH; decreased oocytes and spermatozoa. mdpi.comnih.gov | mdpi.comnih.gov |

| Black Rockfish (Sebastes schlegelii) | Induced sex reversal; impaired testis development at higher concentrations. nih.gov | nih.gov |

Neural and Behavioral Modulation Research

Androgens can cross the blood-brain barrier and influence the central nervous system, leading to changes in behavior and mood. Research on the behavioral effects of 17α-methyltestosterone in mice has shown that chronic exposure can modulate affective and social behaviors.

In one study, systemic exposure to 17α-methyltestosterone in C57BL/6J mice led to reduced gonadal weight in both sexes and altered specific components of social behavior. nih.gov Interestingly, the study reported minimal effects on anxiety-related behaviors as measured by the elevated plus-maze and light-dark transition tests. nih.gov Another study using the elevated plus maze found that while chronic exposure to 17α-methyltestosterone did not modulate open arm behavior (a measure of anxiety), it did cause a reduction in certain risk-assessment behaviors. nih.gov These findings suggest that the compound may have subtle but specific effects on behavior that are not global in nature, potentially modifying social interaction and risk assessment without broadly affecting anxiety levels. nih.govnih.gov

Metabolic Pathways and Pharmacokinetic Research of 17 Epimethyltestosterone

Biotransformation Processes and Metabolite Identification of 17-Epimethyltestosterone

The biotransformation of 17α-methyltestosterone is a complex process involving numerous enzymatic reactions that alter its structure and facilitate its excretion. A key metabolic pathway is the epimerization at the C-17 position, which converts the parent compound into its stereoisomer, this compound (17β-hydroxy-17α-methylandrost-4-en-3-one). nih.govnih.gov This epimer, while often considered a minor metabolite, is a product of significant metabolic events and undergoes further biotransformation through both Phase I and Phase II reactions. researchgate.net The metabolic fate of 17α-methyltestosterone and its epimer is crucial for understanding its clearance and for the development of detection methods.

Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups on the steroid nucleus, typically through oxidation, reduction, or hydrolysis, making the compound more polar. drughunter.comsigmaaldrich.com For this compound, these reactions primarily involve modifications to the A-ring and D-ring and include hydroxylation and oxidation events. nih.gov

Hydroxylation is a primary Phase I metabolic route for 17α-methyl steroids. nih.gov The introduction of hydroxyl groups at various positions on the steroid frame increases water solubility. For methyltestosterone (B1676486), hydroxylation has been observed at positions 2, 4, 6, 11, and 20. nih.gov Following the epimerization to this compound, further oxidation can occur. One identified pathway involves dehydrogenation, leading to the formation of 6-ene-epimethyltestosterone. researchgate.net

In addition to hydroxylation on the steroid nucleus, the 17α-methyl group itself can be a target for oxidation. This leads to the formation of 17-hydroxymethyl metabolites, which have been identified in vivo in horses following the administration of 17α-methyltestosterone. nih.gov This oxidation of the methyl group represents a significant pathway for modifying the D-ring side chain. nih.gov

Table 1: Identified Phase I Oxidation Metabolites

| Precursor Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| 17α-Methyltestosterone | This compound | Epimerization |

| This compound | 6-ene-epimethyltestosterone | Dehydrogenation (Oxidation) |

A major pathway in the metabolism of this compound involves the reduction of the A-ring. nih.gov This process typically involves the reduction of the double bond at the 4,5-position and the 3-oxo group, leading to various di- and tetrahydro metabolites. nih.govnih.gov The stereochemical outcome of these reductions is of significant interest.

Research has identified 3α,5β-tetrahydro-epi-methyltestosterone as a metabolite following the administration of 17α-methyltestosterone, indicating that A-ring reduction occurs after epimerization. nih.gov The formation of metabolites with a 5β-structure appears to be predominant for related 17α-methyl steroids that possess a 1,2-double bond, as this feature tends to inhibit the 5α-reductase enzyme. nih.gov

Table 2: A-Ring Reduced Metabolites

| Metabolite | Stereochemistry | Precursor |

|---|---|---|

| 3α,5β-tetrahydro-epi-methyltestosterone | 3α, 5β | This compound |

| 17α-methyl-5β-androstane-3α,17β-diol | 3α, 5β | 17α-Methyltestosterone |

Besides the epimerization at C-17, the D-ring of 17α-methyl steroids can undergo significant rearrangements. nih.gov These complex reactions can be initiated through the sulfonation of the tertiary 17-hydroxy group. nih.gov The subsequent hydrolysis of this sulfate (B86663) conjugate can lead not only to epimerization but also to a Wagner–Meerwein rearrangement. nih.gov This rearrangement results in the formation of metabolites with a modified D-ring structure, such as 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one. nih.gov Further metabolism of these rearranged products can occur, including A-ring reduction. nih.gov

Phase II Metabolic Reactions

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. derangedphysiology.comdrughunter.com This process significantly increases water solubility and facilitates the elimination of the xenobiotic from the body. drughunter.comuomus.edu.iq For this compound and other related steroids, the primary Phase II reactions are glucuronidation and sulfonation. nih.gov

Glucuronidation is a major Phase II metabolic pathway for steroids, where glucuronic acid is attached to the molecule, typically at a hydroxyl group. nih.govnih.gov Metabolites of 17α-methyltestosterone, including its epimer, are excreted in urine primarily as glucuronide and sulfate conjugates. nih.gov

The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). Studies on the structurally similar endogenous steroids testosterone (B1683101) and epitestosterone (B28515), which are C-17 epimers, provide insight into the potential enzymes involved in this compound conjugation. UGT2B17 is the most active enzyme in testosterone (17β-hydroxy) glucuronidation, while epitestosterone (17α-hydroxy) glucuronidation is primarily catalyzed by UGT2B7. nih.gov Given that this compound has a 17β-hydroxy group, it is plausible that UGT2B17 plays a significant role in its glucuronidation. nih.govnih.gov The rate of testosterone glucuronidation has been shown to be directly related to the UGT2B17 genotype. researchgate.net

Table 3: Enzymes Involved in Steroid Glucuronidation

| Steroid Substrate | Primary UGT Enzyme | Notes |

|---|---|---|

| Testosterone (17β-hydroxy) | UGT2B17 | Most active enzyme for testosterone glucuronidation. nih.gov |

| Epitestosterone (17α-hydroxy) | UGT2B7 | Catalyzes epitestosterone glucuronidation with high affinity. nih.gov |

Sulfation Research

Sulfation is a key phase II metabolic reaction that increases the water solubility of steroids, facilitating their excretion. In the context of 17α-methylated anabolic steroids, the formation of tertiary sulfates at the 17β-hydroxy group is a known metabolic pathway. Research has demonstrated that these 17β-sulfate conjugates can be chemically synthesized by reacting the parent steroid with a sulfur trioxide pyridine (B92270) complex nih.gov.

While direct enzymatic studies on the sulfation of this compound are limited, the epimerization of 17α-methyl steroids in humans is understood to occur through the formation of a 17β-sulfate intermediate, which then hydrolyzes to the 17α-hydroxy-17β-methyl epimer nih.gov. This suggests that sulfation is a critical step preceding the formation of this compound from methyltestosterone. The extent of this epimerization, however, varies significantly depending on the A-ring structure of the specific 17α-methyl anabolic steroid nih.gov.

Studies have shown that in vivo, the administration of certain 17α-methyl steroids like methandienone and methyltestosterone leads to the urinary excretion of their corresponding 17-epimers nih.gov. This formation is not an artifact of acidic or microbial degradation but arises from the rearrangement of their 17β-sulfate derivatives nih.gov. The ratio of the 17-epimer to other rearrangement products, such as 18-nor-17,17-dimethyl-13(14)-enes, can vary nih.gov. For instance, after the administration of methyltestosterone, the ratio of the 17-epimer to the 18-nor-17,17-dimethyl-13(14)-ene derivative was found to be 2:1 nih.gov.

The specific sulfotransferase (SULT) enzymes responsible for the sulfation of this compound have not been definitively identified in the available literature. However, SULT2A1 is known to sulfate dehydroepiandrosterone (B1670201) (DHEA), another steroid hormone, and SULT1E1 shows high activity towards 17β-estradiol nih.gov. It is plausible that one or more of these enzymes could be involved in the sulfation of this compound.

Other Conjugation Pathways

Besides sulfation, glucuronidation is another major phase II conjugation pathway for steroids. This process involves the attachment of glucuronic acid to the steroid molecule, further increasing its water solubility and facilitating its elimination. While direct studies on the glucuronidation of this compound are scarce, research on the structurally similar compounds testosterone and epitestosterone provides valuable insights.

In humans, androgens are primarily excreted as glucuronide conjugates nih.gov. The UDP-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing this reaction. Studies have identified specific UGT enzymes with stereoselectivity for testosterone and its epimer, epitestosterone. UGT2B17 is the most active enzyme in testosterone glucuronidation, while it does not glucuronidate epitestosterone nih.gov. Conversely, epitestosterone glucuronidation is mainly catalyzed by UGT2B7 nih.gov. Additionally, the extrahepatic enzyme UGT2A1 has been shown to catalyze the glucuronidation of both testosterone and epitestosterone nih.gov.

Given that this compound is the 17-epimer of methyltestosterone, it is highly probable that it undergoes glucuronidation, potentially mediated by UGT2B7 or other UGT enzymes with specificity for the 17α-hydroxy configuration. The presence of glucuronidated metabolites of other 17α-methyl steroids in human urine further supports this hypothesis.

In Vivo and In Vitro Metabolic Modeling

To understand the metabolic fate of this compound, various in vivo and in vitro models are employed. These models help to identify metabolites and elucidate the metabolic pathways without the ethical constraints of direct human administration studies.

Human Excretion Studies

Human excretion studies are fundamental to understanding the metabolism of xenobiotics. Following the administration of methandienone, a related 17α-methylated anabolic steroid, this compound has been identified as a significant urinary metabolite nih.gov. A radioimmunoassay method has been developed for the detection of this compound in urine, which has proven effective in monitoring the excretion of methandienone metabolites nih.gov.

Excretion studies have shown that after the administration of various 17α-methyl anabolic steroids, the corresponding 17-epimers are quantifiable in the urine nih.gov. The amount of the epimer formed can vary widely among different parent steroids nih.gov. For instance, after methyltestosterone administration, a significant portion is converted to and excreted as this compound nih.gov. The detection of these epimers is a key aspect of anti-doping analyses.

Animal Model Metabolism Investigations (e.g., uPA-SCID mouse with humanized liver)

Animal models play a crucial role in metabolic research. The uPA-SCID mouse with a humanized liver is a particularly valuable model for studying human-specific metabolism. These mice are transplanted with human hepatocytes, resulting in a chimeric liver that mimics human metabolic pathways.

While specific studies on the metabolism of this compound in this model were not found in the reviewed literature, research on related anabolic steroids has demonstrated the utility of this model. The metabolic profile of compounds like methandienone in uPA-SCID mice with humanized livers has been shown to be very similar to that observed in humans. This suggests that this animal model would be a suitable platform for investigating the detailed metabolism of this compound and for identifying its metabolites in a human-like system.

Cell Culture Systems for Metabolic Profiling (e.g., HepG2 cells)

In vitro cell culture systems, such as the human hepatoma cell line HepG2, are widely used for metabolic profiling of drugs and other xenobiotics. HepG2 cells retain many of the enzymatic activities found in human liver cells, making them a useful tool for studying phase I and phase II metabolic reactions.

Although direct studies on the metabolic profiling of this compound in HepG2 cells are not extensively documented, the metabolism of its parent compound, methyltestosterone, and other androgens has been investigated in this system. These studies have shown that HepG2 cells can produce a range of metabolites, including hydroxylated and conjugated products, that are comparable to those found in human urine. The formation of 17-epimers of other 17α-methyl steroids has also been observed in HepG2 cell cultures. Therefore, it is expected that HepG2 cells would be a valuable in vitro model for studying the biotransformation of this compound, including its potential for further metabolism through oxidation, reduction, and conjugation.

Pharmacokinetic Profiles and Elimination Kinetics

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetics of this compound is essential for determining its duration of action and its detection window.

For methyltestosterone, the biological half-life is relatively short, estimated to be around 3 hours wikipedia.org. It is extensively metabolized in the liver, and approximately 90% of its metabolites are excreted in the urine wikipedia.orgmedicine.com. It is important to note that these pharmacokinetic parameters are for methyltestosterone and may not be directly applicable to its 17-epimer. The structural difference at the C17 position could influence its binding to plasma proteins, its interaction with metabolic enzymes, and its rate of elimination. Further research is needed to determine the specific pharmacokinetic profile and elimination kinetics of this compound.

Systemic Clearance Research

Direct and comprehensive research detailing the systemic clearance of this compound is limited in publicly available scientific literature. The majority of pharmacokinetic studies focus on its parent compounds, such as methyltestosterone and methandienone.

However, it is understood that, like other steroid hormones and their metabolites, this compound is subject to hepatic metabolism. Free (de-esterified) anabolic androgens are generally metabolized by hepatic mixed-function oxidases nih.gov. The clearance of these compounds from the systemic circulation is primarily accomplished through metabolic transformation in the liver, which increases their water solubility and facilitates their excretion in the urine. For instance, after the administration of radiolabelled testosterone, approximately 90% of the radioactivity is recovered in the urine, indicating that renal excretion of metabolites is the principal route of elimination nih.gov.

While specific clearance rates (e.g., L/h or mL/min) for this compound are not well-documented, the general principles of steroid metabolism suggest that its clearance is intrinsically linked to the efficiency of hepatic enzymatic processes and renal excretion.

Metabolite Excretion Time-Course Studies

The time course of this compound excretion has been a subject of greater research interest, particularly in the context of anti-doping science. These studies aim to understand the window of detection for the administration of its parent anabolic steroids.

Following the administration of compounds like methandienone, this compound is formed as a metabolite and subsequently excreted in the urine. A study utilizing a specific radioimmunoassay for this compound followed the urinary excretion of methandienone metabolites. The results indicated a characteristic excretion pattern, with a plateau in the excretion curve observed between the third and sixth day after administration nih.gov. This suggests a sustained presence of the metabolite in the body for several days. The presence of higher concentrations of epi-configurated metabolites, such as this compound, can enhance the effectiveness of detecting the misuse of its parent compounds nih.gov.

The biotransformation of 17α-methyltestosterone in vivo leads to a variety of metabolites, including this compound. These metabolites are typically excreted in the urine as conjugates, primarily as glucuronides and sulfates, which is a common pathway for steroid elimination. The extent of 17-epimerization can vary depending on the structure of the A-ring of the steroid.

The detection of these metabolites in urine is a key aspect of doping control. Long-term metabolites are of particular interest as they extend the detection window for prohibited substances. Studies on related 17α-methyl steroids have shown that some metabolites can be detected for an extended period, in some cases up to 45 days after a single oral dose researchgate.net. This prolonged detection is often due to the slow release of the metabolites from tissues or their recirculation in the body.

The excretion profile of this compound and other related metabolites can exhibit multiple peaks, which may be indicative of enterohepatic circulation or multiphasic elimination kinetics. For example, in some excretion studies of similar compounds, two distinct peaks in the excretion profile have been observed researchgate.net.

Below is a table summarizing the findings from a representative excretion study of a parent compound leading to the formation of this compound.

| Time Point | Observation | Form of Excreted Metabolite |

| Initial Phase (0-3 days) | Rapid increase in urinary concentration of metabolites. | Primarily as glucuronide and sulfate conjugates. |

| Plateau Phase (3-6 days) | A sustained, relatively stable level of metabolite excretion is observed. nih.gov | Conjugated forms continue to be the main excretory products. |

| Elimination Phase (>6 days) | Gradual decline in the urinary concentration of the metabolite. | Conjugated metabolites are still detectable, providing a long-term window for detection. |

Advanced Analytical Methodologies for 17 Epimethyltestosterone Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in the analysis of 17-epimethyltestosterone and its metabolites. Its high sensitivity and specificity allow for the detection of trace amounts of the compound in biological samples. Various MS-based techniques have been developed and optimized for this purpose, each offering unique advantages.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the routine monitoring of anabolic steroid misuse, including the detection of this compound. In typical GC-MS analysis, the compound is first derivatized to increase its volatility and thermal stability, which is essential for gas chromatographic separation restek.com. The subsequent mass spectrometric analysis provides characteristic fragmentation patterns that serve as a molecular fingerprint for identification.

Research has demonstrated the utility of GC-MS in identifying long-term metabolites of 17-methylated steroids, which can extend the window of detection for steroid abuse dshs-koeln.deresearchgate.netnih.govdshs-koeln.de. For instance, specific long-term metabolites of dehydrochloromethyltestosterone (DHCMT), a structurally related steroid, have been successfully identified using GC-MS, showcasing the power of this technique in anti-doping applications dshs-koeln.deresearchgate.net. The electron ionization (EI) mass spectra of trimethylsilyl (B98337) (TMS) derivatives of these metabolites exhibit characteristic fragments that aid in their identification dshs-koeln.de.

| Parameter | Value | Reference |

| Molecular Formula | C20H30O2 | nist.govnist.gov |

| Molecular Weight | 302.4510 g/mol | nist.govnist.gov |

| GC Retention Index (SE-54 column) | 2685 | nist.gov |

This interactive table provides key chemical and chromatographic data for this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of this compound. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation nih.gov. This technique is particularly useful for analyzing metabolites that are not easily amenable to GC-MS analysis due to their polarity or thermal lability researchgate.net.

Innovations in LC-MS/MS, such as the use of electrospray ionization (ESI), have enhanced the detection of steroid metabolites. For example, a precursor ion scan method in LC-ESI-MS/MS has been successfully used to detect previously uncharacterized metabolites of methyltestosterone (B1676486), including this compound and 6-ene-epimethyltestosterone researchgate.net. This approach has proven to be highly sensitive and specific for identifying metabolites in complex biological matrices like urine researchgate.net. Furthermore, LC-MS/MS methods have been developed for the simultaneous analysis of multiple steroids, offering a comprehensive screening approach endocrine-abstracts.orgthermofisher.comnih.gov.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the characterization of novel metabolites of this compound. The precise mass data obtained from HRMS allows for the determination of the elemental composition of a molecule, which is a critical step in its identification nih.gov. This capability is particularly important when authentic reference standards are not available. The use of both quadrupole and time-of-flight (TOF) analyzers in conjunction with GC-MS and LC-MS/MS has been instrumental in characterizing the fragmentation patterns of this compound and its metabolites, leading to their structural elucidation researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules, including this compound and its metabolites hyphadiscovery.comresearchgate.netethernet.edu.et. While MS techniques provide information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure. Techniques such as 1H and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, are employed to unambiguously determine the structure of isolated metabolites hyphadiscovery.commdpi.comnih.gov. This is crucial for confirming the identity of metabolites proposed by MS data and for synthesizing reference standards. The application of advanced NMR techniques, including cryoprobe technology, allows for the analysis of very small amounts of material, which is often a limiting factor in metabolite identification studies hyphadiscovery.com.

Chromatographic Separations for Isomer Analysis

The separation of steroidal isomers, such as this compound and its parent compound methyltestosterone, presents a significant analytical challenge due to their similar physicochemical properties. Effective chromatographic separation is therefore essential for their accurate identification and quantification thermofisher.com. Both gas chromatography and liquid chromatography have been extensively optimized for this purpose.

In GC, the choice of the capillary column and the temperature program are critical parameters for achieving the desired separation restek.comnist.gov. For LC, the development of novel stationary phases has improved the resolution of steroid isomers. For instance, supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has been shown to be an effective orthogonal technique for the separation of hydroxylated 17α-methyltestosterone isomers, which can be difficult to resolve using conventional LC methods nih.gov. The separation of 17α and 17β-estradiols, another challenging pair of isomers, has been successfully achieved using a carbazole-based polymeric organic phase in HPLC, highlighting the importance of stationary phase chemistry in isomer separation researchgate.net.

Development of Reference Standards and Certified Reference Materials

The availability of pure reference standards and certified reference materials (CRMs) is fundamental for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories cerilliant.comcaymanchem.com. The synthesis and characterization of this compound and its metabolites are crucial steps in the development of these standards nih.gov. The structural confirmation of synthesized reference materials is typically achieved using a combination of analytical techniques, including MS and NMR spectroscopy researchgate.netnih.gov. The National Institute of Standards and Technology (NIST) provides data and reference materials for a wide range of compounds, including stereoisomers of methyltestosterone, which are essential for quality control in analytical laboratories nist.govnist.govnist.gov. The development and dissemination of these standards are vital for maintaining the integrity of analytical data in both research and routine testing environments.

Toxicological and Environmental Research on 17 Epimethyltestosterone

Ecotoxicological Impact Studies (e.g., aquatic environments)

There is a lack of specific studies investigating the ecotoxicological impact of 17-epimethyltestosterone in aquatic environments. Research on the environmental risks of methyltestosterone (B1676486) in water bodies is centered on the 17α-isomer, focusing on its effects on fish and other aquatic organisms. Without dedicated studies, the potential for this compound to persist in aquatic systems, bioaccumulate, and exert toxic effects on non-target species remains largely uncharacterized.

Endocrine Disrupting Potential in Non-Human Organisms

Similarly, the endocrine-disrupting potential of this compound in non-human organisms has not been a specific focus of research. While androgens as a class are known endocrine disruptors, the specific potency and effects of the beta-isomer of methyltestosterone have not been sufficiently evaluated. Studies on the endocrine-disrupting effects of methyltestosterone in wildlife, such as the masculinization of female fish, are attributed to the alpha-isomer used in aquaculture.

Mechanistic Studies of Adverse Biological Effects

Developmental and Reproductive Toxicology Research

Dedicated research on the developmental and reproductive toxicology of this compound is also lacking. While studies have been conducted on the reproductive effects of 17α-methyltestosterone in various animal models, these findings cannot be directly and confidently attributed to the beta-isomer. The potential for this compound to impact fertility, embryonic development, and offspring health remains an uninvestigated area.

Forensic and Anti Doping Research on 17 Epimethyltestosterone

Detection of Misuse in Sports and Forensic Contexts

The misuse of methyltestosterone (B1676486), and by extension its epimer 17-epimethyltestosterone, is primarily monitored through the analysis of urine samples for the parent compound and its metabolites. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the standard method for detecting the main metabolites of methyltestosterone. However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have offered alternative and often more sensitive approaches.

A key objective in anti-doping science is to extend the detection window for prohibited substances. For 17-methylated steroids like methyltestosterone, research has focused on identifying metabolites that remain in the body for extended periods. This allows for a greater chance of detecting misuse, even with infrequent testing.

Recent studies have investigated novel long-term metabolites with altered D-ring structures. For instance, after the administration of methyltestosterone, metabolites such as 17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one have been identified. While this particular metabolite was found to be excreted for only a short period, the exploration of such structural modifications is a promising strategy.

A significant advancement has been the identification of rearranged metabolites with a 17-hydroxymethyl-17-methyl-18-norandrost-13-ene structure. Following the administration of methyltestosterone, two key long-term metabolites with this rearranged D-ring and a fully reduced A-ring were identified: 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog. The detection of these metabolites can significantly prolong the window of detection for methyltestosterone misuse.

Furthermore, the analysis of sulfated metabolites has proven to be a valuable strategy. Three diol sulfate (B86663) metabolites of methyltestosterone have been detected in urine samples up to 30 days after administration. One of these, 17β-methyl-5α-androstan-3α,17α-diol 3α-sulphate, was detectable for up to 21 days, which is two to three times longer than previously described long-term metabolites.

The following table summarizes key long-term metabolites of methyltestosterone and their detection windows:

| Metabolite | Parent Compound | Detection Window | Analytical Technique |

| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | Methyltestosterone | Extended | GC-MS |

| 17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | Methyltestosterone | Extended | GC-MS |

| 17β-methyl-5α-androstan-3α,17α-diol 3α-sulphate | Methyltestosterone | Up to 21 days | LC-MS/MS |

| 6-ene-epimethyltestosterone | Methyltestosterone | Extended | LC-MS/MS |

The formation of 17-epimers is a known metabolic pathway for 17α-methyl anabolic steroids. The epimerization of methyltestosterone to this compound (17α-hydroxy-17β-methylandrost-4-en-3-one) is a crucial aspect of its metabolism and detection. This biotransformation can occur through the formation and subsequent decomposition of phase II sulfate conjugates.

The identification of this compound and its metabolites serves as a specific marker for the administration of methyltestosterone. One such metabolite, 6-ene-epimethyltestosterone, has been identified as a valuable marker for detecting methyltestosterone misuse.

The ratio of testosterone (B1683101) to its epimer, epitestosterone (B28515) (T/E ratio), is a well-established marker for testosterone doping. While not directly related to this compound, the principle of using epimeric ratios is fundamental in steroid profiling. It is important to note that ethnic variations in the genes that regulate steroid metabolism can affect the T/E ratio, highlighting the need for individualized approaches such as the Athlete Biological Passport (ABP).

The detection of 17β-methyl epimers is often performed using GC-MS, where they typically elute before their corresponding 17α-methyl counterparts as trimethylsilyl (B98337) derivatives. However, the mass spectra of the underivatized and trimethylsilylated epimers are often identical, making differentiation challenging in some cases.

Key epimeric markers for methyltestosterone administration include:

| Epimeric Marker | Parent Compound | Significance |

| This compound | Methyltestosterone | Direct metabolite indicating administration. |

| 6-ene-epimethyltestosterone | Methyltestosterone | A specific and sensitive marker for misuse. |

| 17β-methyl-5α-androstan-3α,17α-diol | Methyltestosterone | A reduced metabolite with an epimerized D-ring. |

| 17β-methyl-5β-androstan-3α,17α-diol | Methyltestosterone | Another reduced metabolite with an epimerized D-ring. |

Method Validation and Accreditation in Doping Control

The reliability and accuracy of analytical methods are paramount in doping control. Method validation ensures that a specific analytical procedure is fit for its intended purpose. In the context of detecting this compound and other prohibited substances, validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a screening method for corticosteroids using LC-MS/MS was validated with a limit of detection of 4 ng/mL or lower for all substances. Similar validation processes are applied to methods for detecting anabolic steroids. The development of a UHPLC-MS/MS method for 17 endogenous and exogenous steroidal hormones demonstrated high sensitivity, with a detection limit for testosterone of 50 ppt, which is half the threshold admitted in plasma.

Accreditation of anti-doping laboratories by organizations such as the World Anti-Doping Agency (WADA) ensures that they adhere to stringent quality standards. This includes the use of validated methods, participation in proficiency testing programs, and maintaining a robust quality management system. The Athlete Biological Passport (ABP) is a cornerstone of modern anti-doping strategies, providing a longitudinal record of an athlete's biological markers. This approach allows for the detection of deviations from an individual's normal physiological range, which may indicate doping, rather than relying solely on the detection of a prohibited substance in a single sample.

Differentiation from Endogenous Steroids and Related Compounds

A significant challenge in steroid analysis is distinguishing between endogenous (naturally produced) steroids and their synthetic counterparts. The administration of certain anabolic steroids can amplify the levels of endogenous steroids, making interpretation complex.

For example, the administration of dehydroepiandrosterone (B1670201) (DHEA) and related compounds can increase the urinary concentrations of androsterone, etiocholanolone, and other endogenous steroids. This can also elevate the T/E ratio, potentially leading to a positive test for individuals with naturally higher baseline ratios.

To address this, anti-doping laboratories employ sophisticated techniques such as Isotope Ratio Mass Spectrometry (IRMS). IRMS can differentiate between endogenous and exogenous steroids by measuring the ratio of carbon-13 to carbon-12. Synthetic steroids are typically derived from plant sources and have a different carbon isotope ratio compared to steroids produced by the human body.

The Athlete Biological Passport also plays a crucial role in this differentiation by establishing an individual's baseline steroid profile. Any significant and unexplained deviations from this profile can be indicative of doping. Furthermore, the identification of metabolites that are unique to the administered synthetic steroid, such as the rearranged long-term metabolites of methyltestosterone, provides conclusive evidence of its use.

Chemical Synthesis and Derivatization for Research Purposes

Synthetic Routes for 17-Epimethyltestosterone and its Analogs

The creation of this compound (17α-hydroxy-17β-methylandrost-4-en-3-one) in a laboratory setting is primarily achieved through the epimerization of its more common counterpart, 17α-methyltestosterone. A key synthetic strategy involves targeting the tertiary hydroxyl group at the C17 position.

One documented method involves a sulfation and subsequent hydrolysis reaction. The process begins with the 17β-hydroxy-17α-methyl steroid precursor, which is reacted with a sulfur trioxide pyridine (B92270) complex. This reaction forms a 17β-sulfate intermediate. This intermediate is unstable in an aqueous environment and spontaneously hydrolyzes. The hydrolysis process leads to the formation of the 17α-hydroxy-17β-methyl epimer, alongside several dehydration byproducts. This route provides a direct pathway to invert the stereochemistry at the C17 position, yielding the desired this compound.

The synthesis of analogs, particularly those with modifications to the D-ring, is also a significant area of research for understanding structure-activity relationships and metabolism. For example, synthetic methods have been developed to produce 17α-hydroxymethyl-17β-methyl-18-nor-5ξ-androst-13-en-3ξ-ols. These syntheses can start from 3-hydroxyandrostan-17-ones and involve several steps to modify the D-ring, such as using a Nysted reagent to attach an additional carbon atom at C17, followed by epoxidation and an acid-catalyzed ring-opening that results in a Wagner-Meerwein rearrangement. Such complex modifications allow researchers to explore novel metabolites and the biochemical pathways of 17-methylated steroids.

Table 1: Key Synthetic Reactions for this compound and Analogs

| Reaction Type | Precursor | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Epimerization | 17α-Methyltestosterone | Sulfur trioxide pyridine complex, Water | This compound | Inversion of C17 stereochemistry to produce the target epimer. |

| D-Ring Modification | 3-Hydroxyandrostan-17-one | Nysted reagent, m-CPBA, Acid catalyst | 17α-hydroxymethyl-17β-methyl-18-nor-androst-13-en-3-ol | Synthesis of D-ring altered analogs for metabolic studies. |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of steroids within a biological system. By replacing one or more atoms in the this compound molecule with a heavier, stable isotope (such as deuterium (B1214612), ²H, or carbon-13, ¹³C), the compound and its subsequent metabolites can be distinguished from their endogenous counterparts using mass spectrometry (MS).

This methodology is invaluable for pharmacokinetic studies. For instance, deuterium-labeled androgens have been successfully synthesized and used to investigate steroid metabolism. Base-catalyzed isotope exchange methods can be employed to introduce deuterium atoms into the steroid structure. When the labeled compound is administered, its passage and transformation in the body can be monitored. This allows researchers to differentiate between the exogenously administered steroid and the naturally occurring endogenous steroids, providing clear insights into absorption, distribution, metabolism, and excretion (ADME) pathways.

The use of stable isotopically labeled steroids, often in combination with gas chromatography-mass spectrometry (GC-MS), has become a cornerstone of pharmacological and metabolic research. This approach not only aids in identifying novel metabolites but also serves to create ideal internal standards for quantitative analysis, ensuring accuracy and precision in measurement.

Table 2: Common Isotopes Used in Steroid Metabolic Tracing

| Isotope | Type | Common Incorporation Site | Detection Method | Application |

|---|---|---|---|---|

| Deuterium (²H or D) | Stable | C16, C17, or other positions via exchange reactions | Mass Spectrometry (MS), NMR | Pharmacokinetic studies, differentiating exogenous from endogenous steroids. |

| Carbon-13 (¹³C) | Stable | Steroid backbone | Mass Spectrometry (MS), NMR | Metabolic flux analysis, elucidating transformation pathways. |

| Tritium (³H) | Radioactive | Various | Scintillation counting, Autoradiography | Early-stage drug discovery, receptor binding assays. |

Derivatization Techniques for Analytical Detection

The analytical detection of this compound, particularly at low concentrations in biological samples, often requires a derivatization step prior to analysis by GC-MS or liquid chromatography-mass spectrometry (LC-MS). Derivatization modifies the chemical structure of the analyte to improve its analytical properties.

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of steroids, which contain polar hydroxyl and keto groups. The most common technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. A frequently used reagent mixture for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often combined with an ammonium (B1175870) iodide (NH₄I) catalyst and dithiothreitol (B142953) (DTT). The resulting TMS-ether derivatives of this compound are more volatile and less prone to degradation in the hot GC injection port and column, leading to improved chromatographic peak shape and sensitivity.

For LC-MS analysis, derivatization is not always mandatory but can be used to enhance ionization efficiency and, therefore, sensitivity. One such technique is the formation of oxime derivatives. Reacting the keto group of the steroid with hydroxylamine (B1172632) produces an oxime, which can improve the compound's response in the mass spectrometer. Other derivatization strategies for LC-MS include the formation of picolinoyl derivatives to enhance detection.

Table 3: Derivatization Techniques for Steroid Analysis

| Technique | Target Functional Group | Common Reagent(s) | Analytical Platform | Purpose |

|---|---|---|---|---|

| Silylation | Hydroxyl (-OH), Keto (-C=O, enol form) | MSTFA, TMIS, NH₄I/DTT | GC-MS | Increase volatility and thermal stability; improve chromatographic performance. |

| Oxime Formation | Keto (-C=O) | Hydroxylamine | LC-MS/MS, GC-MS | Enhance ionization and sensitivity; improve chromatographic separation. |

| Picolinoyl Ester Formation | Hydroxyl (-OH) | Picolinic acid | LC-MS/MS | Improve ionization efficiency and fragmentation for sensitive detection. |

Emerging Research Themes and Future Perspectives for 17 Epimethyltestosterone

Integration of Omics Technologies in Research

The application of "omics" technologies, including metabolomics, proteomics, and transcriptomics, represents a significant frontier in understanding the comprehensive biological effects of 17-epimethyltestosterone. These high-throughput methods allow for a systems-level view of the molecular changes induced by this compound.

Metabolomics: Metabolomic studies are crucial for identifying the full spectrum of metabolites of this compound. While it is known as a metabolite of methyltestosterone (B1676486), its own metabolic pathway is not fully characterized. Advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in this area. For instance, reinvestigation of methyltestosterone metabolism has led to the detection of previously uncharacterized metabolites, including epimethyltestosterone itself and its dehydrogenated forms. researchgate.net Future research will likely focus on untargeted metabolomics to create a complete metabolic fingerprint of this compound exposure, helping to identify novel biomarkers for its detection. Recent studies on 17α-methyltestosterone have successfully identified new long-standing metabolites in in vitro models and human urine, suggesting similar discoveries may be possible for its epimer. nih.gov

Proteomics: Proteomics can reveal how this compound affects the expression levels of various proteins, providing insights into its mechanism of action. By analyzing changes in the proteome of target tissues, researchers can identify proteins and pathways that are modulated by this steroid. For example, proteomic analysis has been used to investigate the effects of chronic high-altitude exposure on testosterone (B1683101) production, identifying key proteins involved in this process. nih.gov Similar approaches could be applied to understand the specific cellular responses to this compound. Spatial proteomics methods are also emerging, which could provide insights into how the compound affects protein expression in a tissue-specific manner. nih.gov

Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts, can elucidate the effects of this compound on gene expression. RNA sequencing (RNA-Seq) is a powerful tool to understand the genomic response to androgens. Studies on 17α-methyltestosterone have used transcriptomics to investigate its effects on gonadal development in fish, identifying the upregulation of genes involved in male sex determination and the repression of genes related to ovarian development. nih.govmdpi.com Future transcriptomic studies on this compound could reveal its specific gene regulatory networks and how they differ from those of its α-epimer.

Table 1: Application of Omics Technologies in Steroid Research Relevant to this compound

| Omics Technology | Application in Steroid Research | Potential Future Application for this compound |

|---|---|---|

| Metabolomics | Identification of novel metabolites of 17α-methyltestosterone. researchgate.netnih.govmdpi.com | Comprehensive profiling of this compound metabolites to identify unique biomarkers. |

| Proteomics | Analysis of proteins associated with testosterone production and the effects of androgens on the proteome. nih.gov | Elucidation of specific protein interaction networks and cellular pathways affected by this compound. |

| Transcriptomics | Characterization of gene expression changes in response to 17α-methyltestosterone, particularly in gonadal tissues. nih.govmdpi.com | Mapping the unique gene regulatory networks modulated by this compound to understand its specific biological functions. |

Computational Modeling and In Silico Studies

Computational modeling and in silico studies are becoming indispensable tools for predicting the behavior of steroid molecules and their interactions with biological targets, offering a cost-effective and rapid means of investigation.

In Silico Molecular Modeling: Molecular docking simulations can predict the binding affinity and orientation of this compound within the ligand-binding pocket of the androgen receptor (AR) and other potential protein targets. nih.gov These models can help to explain the structural basis for differences in activity between this compound and 17α-methyltestosterone. By comparing the docking scores and interaction patterns, researchers can gain insights into how the stereochemistry at the C17 position influences receptor binding and subsequent biological response. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.orgijnrd.orgscienceforecastoa.comlibretexts.org By developing QSAR models for a series of androgens, including this compound, it is possible to predict the activity of new, related compounds. nih.gov These models can also help to identify the key molecular descriptors (e.g., steric and electronic properties) that govern the anabolic and androgenic potential of these steroids. ijnrd.org

ADME/Tox Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of this compound. mdpi.com These predictions are valuable in the early stages of research to forecast the compound's pharmacokinetic profile and potential for adverse effects. For example, computational models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like the cytochrome P450 family. mdpi.com

Table 2: Computational Approaches in Steroid Research and Their Application to this compound

| Computational Approach | Description | Relevance to this compound Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.govsemanticscholar.org | To model the interaction of this compound with the androgen receptor and compare it with other androgens. nih.gov |

| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. wikipedia.orgijnrd.orgscienceforecastoa.comlibretexts.orgnih.gov | To predict the anabolic and androgenic potency of this compound based on its structural features. |

| ADME/Tox Prediction | In silico prediction of a compound's pharmacokinetic and toxicological properties. mdpi.com | To estimate the metabolic fate and potential for toxicity of this compound. |

Development of Novel Research Tools and Assays

The development of more sensitive, specific, and high-throughput research tools and assays is essential for advancing our understanding of this compound.

Advanced Detection Assays: There is a continuous need for more sensitive and specific methods to detect and quantify this compound and its metabolites in biological samples. This includes the development of new selected reaction monitoring (SRM) methods for LC-MS/MS that can distinguish between different stereoisomers. researchgate.net The synthesis of reference standards for newly identified metabolites is also crucial for their accurate identification and quantification. nih.gov

Biosensors: Electrochemical biosensors offer a promising avenue for the rapid and portable detection of androgens. abechem.com While much of the development has focused on testosterone, these platforms could be adapted for the specific detection of this compound. abechem.com This could involve the use of molecularly imprinted polymers (MIPs) or specific antibodies as recognition elements to create highly selective sensors. mdpi.com Such biosensors could have applications in various fields, including clinical diagnostics and anti-doping control. The development of biosensors for epigenetic biomarkers also opens up new possibilities for detecting the downstream effects of androgen exposure. nih.gov

High-Throughput Screening (HTS) Assays: The development of HTS assays is crucial for screening large libraries of compounds for their androgenic or anti-androgenic activity. These assays can be used to identify other steroids with similar activity profiles to this compound or to screen for compounds that may modulate its effects. Computational models of androgen receptor activity, based on HTS data, can help to prioritize chemicals for further testing. nih.gov

Table 3: Emerging Research Tools and Assays for Steroid Analysis

| Research Tool/Assay | Description | Potential Impact on this compound Research |

|---|---|---|

| Advanced Mass Spectrometry | Highly sensitive and specific methods for detecting and quantifying metabolites. researchgate.net | Improved detection limits and unambiguous identification of this compound and its unique metabolites. |

| Electrochemical Biosensors | Portable and rapid detection platforms using specific recognition elements. abechem.comabechem.comnih.gov | Real-time and on-site detection of this compound in various biological fluids. |

| High-Throughput Screening | Automated assays for testing the biological activity of large numbers of compounds. nih.gov | Rapidly characterizing the androgenic potential of this compound and related compounds. |

Q & A

Q. How should conflicting evidence about this compound’s pharmacological activity be addressed in systematic reviews?

- Methodological Answer : Conduct a sensitivity analysis to assess the impact of low-quality studies (e.g., those lacking blinding or controls). Use GRADE criteria to evaluate evidence strength and highlight heterogeneity sources (e.g., assay variability). Differentiate pre-registered hypotheses from post hoc analyses to avoid HARKing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.